Ethyl 4-fluoro-2-methoxyphenylacetate
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Overview
Description
Ethyl2-(4-fluoro-2-methoxyphenyl)acetate is an organic compound with the molecular formula C11H13FO3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a fluoro and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl2-(4-fluoro-2-methoxyphenyl)acetate can be synthesized through several methods. One common method involves the esterification of 4-fluoro-2-methoxyphenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Another method involves the Suzuki-Miyaura coupling reaction, where 4-fluoro-2-methoxyphenylboronic acid is coupled with ethyl bromoacetate in the presence of a palladium catalyst and a base such as potassium carbonate. This method is advantageous due to its mild reaction conditions and high yield .
Industrial Production Methods
In industrial settings, the production of Ethyl2-(4-fluoro-2-methoxyphenyl)acetate often involves large-scale esterification processes. The use of continuous flow reactors and automated systems ensures high efficiency and consistent product quality. The choice of catalysts and solvents is optimized to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl2-(4-fluoro-2-methoxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium methoxide and potassium fluoride are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 4-fluoro-2-methoxyphenylacetic acid.
Reduction: Ethyl2-(4-fluoro-2-methoxyphenyl)ethanol.
Substitution: Various substituted phenylacetic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl2-(4-fluoro-2-methoxyphenyl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl2-(4-fluoro-2-methoxyphenyl)acetate involves its interaction with specific molecular targets. The fluoro and methoxy groups on the phenyl ring can enhance its binding affinity to certain enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Ethyl2-(4-fluoro-2-methoxyphenyl)acetate can be compared with other similar compounds such as:
Ethyl2-(4-bromophenyl)acetate: Similar structure but with a bromine atom instead of a fluorine atom.
Ethyl2-(4-methoxyphenyl)acetate: Lacks the fluoro group, which can affect its reactivity and biological activity.
Ethyl2-(2-fluoro-4-methoxyphenyl)acetate: Similar structure but with different substitution patterns on the phenyl ring
Properties
Molecular Formula |
C11H13FO3 |
---|---|
Molecular Weight |
212.22 g/mol |
IUPAC Name |
ethyl 2-(4-fluoro-2-methoxyphenyl)acetate |
InChI |
InChI=1S/C11H13FO3/c1-3-15-11(13)6-8-4-5-9(12)7-10(8)14-2/h4-5,7H,3,6H2,1-2H3 |
InChI Key |
OOJIXMGDRQNXNS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=C1)F)OC |
Origin of Product |
United States |
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